Cas no 24356-60-3 (Cephapirin sodium)
Cephapirin sodium Chemical and Physical Properties
Names and Identifiers
-
- Cefapirin sodium
- Sodium (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Cefapirin Sodium Salt
- CEPHAPIRIN
- Cephapirin SodiuM
- Ambrocef
- blp1322
- Bristocef
- CEFADYL
- Cefa-Lak
- cefaloject
- cefatrexyl
- Cef-Lak
- Piricef
- sodium cephapirin
- Today
- Sodium cefapirin
- Cefatrex
- Sodium 7-(pyrid-4-ylthioacetamido)cephalosporanate
- Cephapirin sodium salt
- Brisfirina
- Cephatrexyl
- Brisporin
- 431LFF7I7J
- Cefadyl IM/IV
- Cefa-Lak (Veterinary)
- BLP 1322
- 7-(alpha-(4-Pyridylthio)acetamido)cephalosporanic acid sodium salt
- DSSTox_CID_25574
- DSSTox_RID_80971
- DSSTox_GSID_45574
- sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- CCG-38912
- Cephapirin Monosodium Salt
- CEPHAPIRIN SODIUM [USP MONOGRAPH]
- NSC-179171
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[(acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-,monosodium salt, (6R,7R)-
- NCGC00093735-01
- Cefadyl (TN)
- NSC179171
- Tox21_110772_1
- CEFAPIRIN SODIUM (MART.)
- Monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[2-(4-pyridylthio)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate acetate (ester)
- UNII-431LFF7I7J
- CHEBI:3545
- HMS1920K13
- CEPHAPIRIN SODIUM (USP MONOGRAPH)
- 24356-60-3
- Salt, Cephapirin Monosodium
- sodium (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(pyridin-4-ylsulfanyl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- CHEMBL1201043
- CEFAPIRIN SODIUM [EP MONOGRAPH]
- Cefapirin sodium, analytical standard
- SCHEMBL64430
- 3-[(Acetyloxy)methyl]-8-oxo-7-{(4-pyridinylthio)acetyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monosodium salt
- CEPHAPIRIN SODIUM (USP-RS)
- sodium (6R,7R)-3-((acetyloxy)methyl)-8-oxo-7-(((pyridin-4-ylsulfanyl)acetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- Cephapirin sodium [USAN:USP]
- EINECS 246-194-2
- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-(hydroxymethyl)-8-oxo-7-(2-(4-pyridylthio)acetamido)-, acetate (ester), monosodium salt
- (6R,7R)-3-[(Acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium
- HMS2091A16
- Cephapirin sodium (USP)
- HMS1570L03
- CEPHAPIRIN SODIUM [ORANGE BOOK]
- Cephapirin sodium [USAN]
- sodium (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-{[(pyridin-4-ylsulfanyl)acetyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- EU-0100279
- BL-P 1322
- 7-(.ALPHA.-(4-PYRIDYLTHIO)ACETAMIDO)CEPHALOSPORANIC ACID SODIUM SALT
- CAS-24356-60-3
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-8-oxo-7-(((4-pyridylthio)acetyl)amino)-, monosodium salt, (6R-trans)-
- CEPHAPIRIN SODIUM [GREEN BOOK]
- Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-(2-(4-pyridylthio)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate acetate
- HMS500C04
- CEFAPIRIN SODIUM [WHO-DD]
- CEPHAPIRIN SODIUM (USP IMPURITY)
- CEPHAPIRIN SODIUM [USP IMPURITY]
- CEPHAPIRIN SODIUM SALT [MI]
- C74249
- CEFAPIRIN SODIUM [JAN]
- Cephapirin, Sodium
- NCGC00017093-01
- AS-83522
- NSC 179171
- Monosodium Salt, Cephapirin
- Cefalak
- Antibiotic BL-P 1322
- Tox21_110772
- DTXSID7045574
- (7R,7aR)-3-(acetyloxymethyl)-6-oxo-7-(2-(4-pyridylthio)acetylamino)-2H,7H-azet idino[2,1-b]1,3-thiazine-4-carboxylic acid, sodium salt
- Cephatrexil
- BL-P-1322
- Cefapirin sodium (JAN)
- Sodium (6R-trans)-3-(acetoxymethyl)-8-oxo-7-((4-pyridylthio)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- Z3041521731
- Cela-Lak/ToDay
- Monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-(2-(4-pyridylthio)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate acetate (ester)
- AKOS024282660
- Cephapirin sodium, >=96%
- A924266
- SPECTRUM1500167
- Cephapirin sodium, United States Pharmacopeia (USP) Reference Standard
- CEFAPIRIN SODIUM (EP MONOGRAPH)
- NCGC00162116-04
- Cefa lak
- Sodium; (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-((2-pyridin-4-ylsulfanylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- Cephapirin sodium (USAN:USP)
- CEPHAPIRIN SODIUM [USP-RS]
- D00908
- EN300-7415509
- C08101
- C 8270
- Q27106128
- Sodium (6R-trans)-3-(acetoxymethyl)-8-oxo-7-[(4-pyridylthio)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Prestwick_27
- CEFAPIRIN SODIUM [MART.]
- Cefapirina sodica
- Cefapirin sodium, European Pharmacopoeia (EP) Reference Standard
- DTXCID5025574
- 1ST7004A
- Cephapirin sodium
-
- MDL: MFCD07793329
- Inchi: 1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/q;+1/p-1/t13-,16-;/m1./s1
- InChI Key: VGEOUKPOQQEQSX-OALZAMAHSA-M
- SMILES: S1CC(COC(C)=O)=C(C(=O)[O-])N2C([C@H]([C@@H]12)NC(CSC1C=CN=CC=1)=O)=O.[Na+]
Computed Properties
- Exact Mass: 445.03800
- Monoisotopic Mass: 445.03782187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 713
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- Topological Polar Surface Area: 179
Experimental Properties
- Color/Form: Not determined
- PSA: 179.33000
- LogP: -0.53050
- Solubility: Not determined
Cephapirin sodium Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazard Category Code: R36/37/38;R42/43
- Safety Instruction: S26; S36
- RTECS:XI0382000
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Safety Term:S26;S36
- Risk Phrases:R36/37/38; R42/43
Cephapirin sodium Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-A0153A-10mg |
Cephapirin sodium |
24356-60-3 | 99.34% | 10mg |
¥500 | 2024-04-18 | |
| MedChemExpress | HY-A0153A-50mg |
Cephapirin sodium |
24356-60-3 | 99.34% | 50mg |
¥800 | 2024-04-18 | |
| MedChemExpress | HY-A0153A-100mg |
Cephapirin sodium |
24356-60-3 | 99.34% | 100mg |
¥1350 | 2024-04-18 | |
| S e l l e c k ZHONG GUO | S4393-25mg |
Cephapirin Sodium |
24356-60-3 | 99.94% | 25mg |
¥794.99 | 2023-09-15 | |
| Ambeed | A139624-10mg |
Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
24356-60-3 | 97% | 10mg |
$8.00 | 2021-07-07 | |
| Ambeed | A139624-25mg |
Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
24356-60-3 | 97% | 25mg |
$11.00 | 2021-07-07 | |
| Ambeed | A139624-50mg |
Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
24356-60-3 | 97% | 50mg |
$14.00 | 2021-07-07 | |
| Ambeed | A139624-100mg |
Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
24356-60-3 | 97% | 100mg |
$25.00 | 2021-07-07 | |
| Ambeed | A139624-250mg |
Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
24356-60-3 | 97% | 250mg |
$50.00 | 2021-07-07 | |
| Ambeed | A139624-1g |
Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
24356-60-3 | 97% | 1g |
$121.00 | 2021-07-07 |
Cephapirin sodium Suppliers
Cephapirin sodium Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Cephapirin sodium
Cephapirin Sodium (CAS No. 24356-60-3): A Comprehensive Overview of Its Pharmacological Properties, Clinical Applications, and Research Advancements
Cephapirin Sodium, with the CAS No. 24356-60-3, is a pivotal cephalosporin antibiotic that has garnered significant attention in the field of antimicrobial therapy. As a beta-lactam antibiotic, it belongs to the cephalosporin class, which is widely recognized for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. This compound is particularly notable for its extended spectrum and enhanced stability against beta-lactamase enzymes, making it a critical component in the treatment of respiratory tract infections, urinary tract infections, and skin and soft tissue infections. Recent advancements in drug delivery systems and molecular modifications have further expanded its therapeutic potential, positioning Cephapirin Sodium as a key player in modern antimicrobial research.
The chemical structure of Cephapirin Sodium is characterized by a cephalosporin core with a beta-lactam ring, which is essential for its antibacterial activity. This structure allows it to inhibit bacterial cell wall synthesis by targeting the peptidoglycan cross-linking process. The sodium salt form enhances its solubility and bioavailability, ensuring effective pharmacokinetic profiles in vivo. Studies published in 2021 have demonstrated that the molecular modifications of Cephapirin Sodium can significantly improve its efficacy against multidrug-resistant pathogens, highlighting its role in antimicrobial resistance management.
Cephapirin Sodium is primarily used in the treatment of bacterial infections that are resistant to other beta-lactam antibiotics. Its clinical applications include the management of acute exacerbations of chronic obstructive pulmonary disease (COPD), community-acquired pneumonia, and urinary tract infections caused by Gram-negative bacteria. Recent clinical trials have shown that Cephapirin Sodium exhibits a favorable safety profile with minimal adverse effects, making it a preferred choice in pediatric and geriatric populations. However, its use is contraindicated in patients with a known hypersensitivity to cephalosporins or penicillins.
Research advancements in the past decade have focused on enhancing the pharmacokinetic properties of Cephapirin Sodium. A 2022 study published in *Antimicrobial Agents and Chemotherapy* reported the development of a nanoparticle-based delivery system that significantly improves the bioavailability and targeted delivery of Cephapirin Sodium to infection sites. This innovation addresses the limitations of traditional formulations, which often suffer from low solubility and rapid clearance in the bloodstream. Additionally, structure-activity relationship (SAR) studies have identified specific molecular modifications that enhance the antibacterial potency of Cephapirin Sodium against multidrug-resistant organisms (MDROs).
The pharmacokinetic profile of Cephapirin Sodium is well-documented, with oral and intravenous administration being the primary routes of delivery. After administration, the drug is rapidly absorbed and distributed throughout the extracellular fluid, with minimal plasma protein binding. The half-life of Cephapirin Sodium is relatively short, necessitating frequent dosing to maintain therapeutic levels. In vivo studies have shown that the sodium salt form enhances renal excretion, reducing the risk of toxic accumulation in patients with impaired kidney function. This property makes Cephapirin Sodium a viable option for patients with renal insufficiency, provided that dose adjustments are made based on serum creatinine levels.
Cephapir, Sodium is also being explored for its potential in combination therapy with other antibiotics to combat antimicrobial resistance. A 2023 study published in *Nature Microbiology* highlighted the synergistic effects of Cephapirin Sodium when combined with fluoroquinolones or carbapenems against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. These findings underscore the importance of rational antibiotic use and combination therapy in addressing the growing threat of antibiotic resistance. Additionally, genomic studies are being conducted to identify specific genetic markers associated with Cephapirin Sodium resistance, which could lead to more personalized treatment strategies in the future.
The development of new formulations of Cephapirin Sodium is an active area of pharmaceutical research. 2023 advancements in solid-state chemistry have led to the creation of extended-release formulations that provide sustained therapeutic levels over a 24-hour period, reducing the need for multiple daily doses. These formulations are particularly beneficial for patients with limited mobility or those who require long-term antibiotic therapy. Furthermore, biocompatibility studies have confirmed the safety of Cephapirin Sodium in long-term use, with no significant toxicological concerns reported in preclinical models.
Cephapirin Sodium also plays a role in veterinary medicine, where it is used to treat bacterial infections in livestock and companion animals. Its efficacy in animal models has been well-documented, with clinical trials demonstrating its ability to reduce mortality rates in severe bacterial infections. However, the use of antibiotics in agriculture has raised concerns about the development of antibiotic-resistant genes in food-producing animals, emphasizing the need for responsible antibiotic stewardship in both human and veterinary medicine.
Future research directions for Cephapirin Sodium include the exploration of nanotechnology for targeted drug delivery and the development of novel derivatives with enhanced antibacterial activity. 2024 studies are also investigating the potential of Cephapirin Sodium in combination with bacteriophages to combat antibiotic-resistant pathogens. These innovative approaches are expected to further expand the therapeutic applications of Cephapirin Sodium while minimizing the risk of antimicrobial resistance.
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